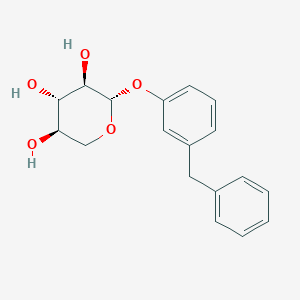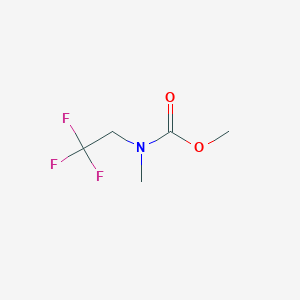
methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate, also known as Metofluthrin, is a synthetic insecticide that is widely used in the control of mosquitoes, flies, and other flying insects. It was first developed by Sumitomo Chemical Company in 2005 and has since been used in various applications, including public health and agriculture.
Wirkmechanismus
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate works by disrupting the nervous system of insects. It is a potent agonist of the octopamine receptor, which is involved in the regulation of various physiological processes in insects. When insects are exposed to methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate, it binds to the octopamine receptor, leading to overstimulation and eventual paralysis of the insect.
Biochemische Und Physiologische Effekte
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate has been found to have minimal toxicity to mammals, including humans. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. However, it can cause irritation to the eyes and skin and should be handled with care. In addition, it has been found to have some effects on non-target organisms, including bees and other beneficial insects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate has several advantages for lab experiments. It is highly effective in controlling insects, making it suitable for use in insect bioassays. It is also relatively easy to handle and has a long shelf life, making it convenient for use in experiments. However, it has some limitations, including its potential effects on non-target organisms and its limited availability in some regions.
Zukünftige Richtungen
There are several future directions for the use of methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate. One area of research is the development of new formulations and delivery systems that can improve its effectiveness and reduce its potential effects on non-target organisms. Another area of research is the investigation of its potential use in the control of other pests, including ticks and mites. Finally, there is a need for further studies on its potential effects on human health and the environment to ensure its safe and sustainable use.
Conclusion
methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate is a synthetic insecticide that has shown great promise in the control of mosquitoes, flies, and other flying insects. It has been extensively studied for its insecticidal properties and its potential use in public health and agriculture. Although it has some limitations, it has several advantages for lab experiments and has several future directions for research. As such, it represents an important tool in the fight against insect-borne diseases and pests.
Synthesemethoden
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate is synthesized by reacting 2,2,2-trifluoroethylamine with methyl isocyanate. The reaction takes place under controlled conditions, and the resulting product is purified to obtain methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate. This synthesis method is relatively simple and yields a high purity product, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate has been extensively studied for its insecticidal properties and its potential use in public health. It has been found to be highly effective in controlling mosquitoes, including those that are resistant to other insecticides. As a result, it has been used in various applications, including mosquito nets, coils, and sprays. In addition to its use in public health, methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate has also been studied for its potential use in agriculture. It has been found to be effective in controlling various pests, including thrips, aphids, and whiteflies.
Eigenschaften
CAS-Nummer |
154503-91-0 |
|---|---|
Produktname |
methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate |
Molekularformel |
C5H8F3NO2 |
Molekulargewicht |
171.12 g/mol |
IUPAC-Name |
methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate |
InChI |
InChI=1S/C5H8F3NO2/c1-9(4(10)11-2)3-5(6,7)8/h3H2,1-2H3 |
InChI-Schlüssel |
BLBROMRZRKVBKM-UHFFFAOYSA-N |
SMILES |
CN(CC(F)(F)F)C(=O)OC |
Kanonische SMILES |
CN(CC(F)(F)F)C(=O)OC |
Synonyme |
Carbamic acid, methyl(2,2,2-trifluoroethyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
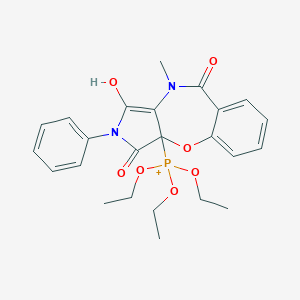
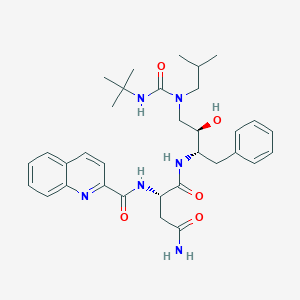
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
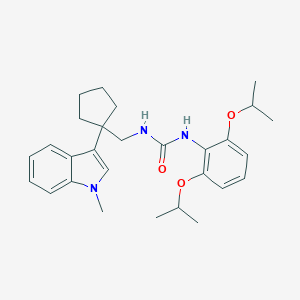
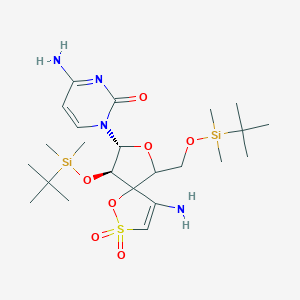
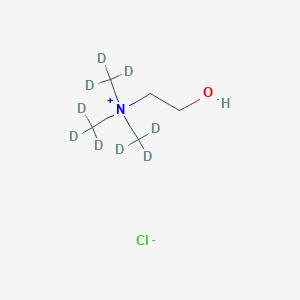
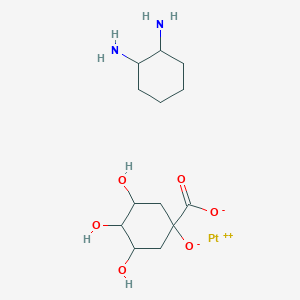
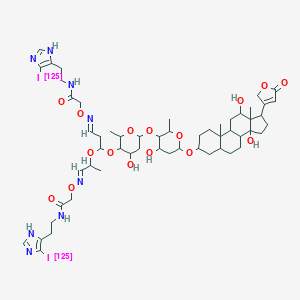
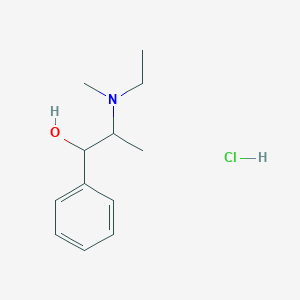

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
